N-Desmethyl Pimavanserin

Übersicht

Beschreibung

Pimavanserin ist ein selektiver inverser Agonist des Serotonin-2A-Rezeptors (5-HT2A) und wird hauptsächlich zur Behandlung von Parkinson-Krankheits-Psychose eingesetzt . AC-279 behält die pharmakologischen Eigenschaften von Pimavanserin bei und trägt zu seinen therapeutischen Wirkungen bei.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AC-279 beinhaltet die Demethylierung von Pimavanserin. Dieser Prozess erfordert typischerweise die Verwendung von Demethylierungsmitteln unter kontrollierten Bedingungen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von AC-279 umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Vorschriften zu gewährleisten .

Wirkmechanismus

Target of Action

N-Desmethyl Pimavanserin is the active metabolite of Pimavanserin . Pimavanserin is a selective inverse agonist of the 5-HT2A receptor with pIC 50 and pK d of 8.73 and 9.3, respectively . The 5-HT2A receptor is a subtype of the serotonin receptor that is found in various parts of the brain. It plays a key role in the function of the central nervous system, particularly in the areas of cognition, behavior, and mood .

Mode of Action

This compound, like Pimavanserin, acts as an antagonist/inverse agonist at serotonin 5HT2A receptors and less potent antagonist/inverse agonist actions at 5HT2C receptors . This means that it binds to these receptors and reduces their activity. The antagonism of these receptors can lead to a decrease in psychotic symptoms, which is why Pimavanserin is used in the treatment of Parkinson’s disease psychosis .

Biochemical Pathways

For instance, the antagonism of these receptors can lead to changes in various neurotransmitter systems, including dopamine and glutamate, which are involved in mood regulation and cognitive function .

Pharmacokinetics

The mean plasma half-lives for Pimavanserin and its metabolite this compound are 57 hours and 200 hours, respectively . This suggests that this compound has a longer duration of action compared to Pimavanserin.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on the 5-HT2A and 5-HT2C receptors. By reducing the activity of these receptors, this compound can help to alleviate psychotic symptoms without worsening motor symptoms, making it a valuable treatment option for conditions like Parkinson’s disease psychosis .

Action Environment

One study found that the transformation rate of pimavanserin to this compound was influenced by factors such as substrate concentration, culture time, initial media ph value, culture temperature, and shaking speed . More research is needed to fully understand how these and other environmental factors may influence the action of this compound.

Biochemische Analyse

Biochemical Properties

N-Desmethyl Pimavanserin is known for its interaction with the 5-HT2A receptor, where it acts as an inverse agonist. This interaction is crucial in modulating serotonin signaling pathways. The compound also interacts with other serotonin receptors, albeit with lesser affinity. The mean plasma half-life of this compound is approximately 200 hours, indicating its prolonged activity in the body .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It has been shown to protect against cerebral ischemia-induced brain injury by maintaining the integrity of the blood-brain barrier and reducing inflammation. The compound affects cell signaling pathways, including those involving Claudin 5 and Krüppel-like factors, which are essential for endothelial cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its action on the 5-HT2A receptor. By acting as an inverse agonist, it reduces the receptor’s constitutive activity, leading to decreased serotonin signaling. This mechanism is beneficial in conditions like Parkinson’s disease psychosis, where altered serotonin signaling contributes to symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, with a mean plasma half-life of 200 hours. Long-term studies have shown that it maintains its efficacy in reducing psychotic symptoms without significant degradation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, the compound effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, there may be an increased risk of side effects, including potential toxicity .

Metabolic Pathways

This compound is primarily metabolized by hepatic cytochrome enzymes, including CYP3A4 and CYP3A5. These enzymes convert Pimavanserin to its active metabolite, this compound. The compound’s metabolism involves several steps, including oxidation and conjugation, which facilitate its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for specific receptors and its ability to cross the blood-brain barrier .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments. These modifications are crucial for its function and efficacy in modulating serotonin signaling .

Vorbereitungsmethoden

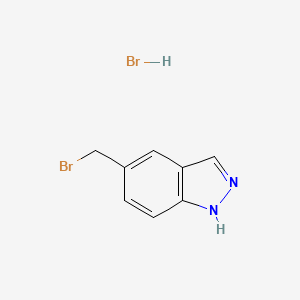

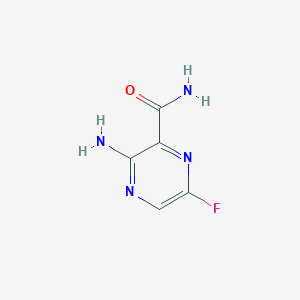

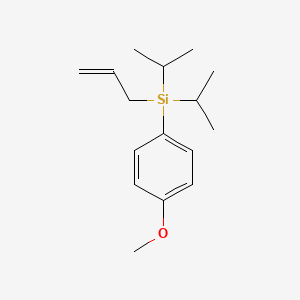

Synthetic Routes and Reaction Conditions

The synthesis of AC-279 involves the demethylation of Pimavanserin. This process typically requires the use of demethylating agents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of AC-279 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AC-279 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: AC-279 kann oxidiert werden, um verschiedene oxidierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können AC-279 in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das AC-279-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktion zu desoxygenierten Formen führen kann .

Wissenschaftliche Forschungsanwendungen

AC-279 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der analytischen Chemie verwendet, um die Pharmakokinetik und den Metabolismus von Pimavanserin zu untersuchen.

Biologie: Wird in biologischen Studien eingesetzt, um die Interaktion von Serotoninrezeptoren mit inversen Agonisten zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Störungen untersucht, insbesondere solcher, die mit der Parkinson-Krankheit zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Serotoninrezeptoren abzielen.

Wirkmechanismus

AC-279 entfaltet seine Wirkung, indem es als inverser Agonist am Serotonin-2A-Rezeptor (5-HT2A) wirkt. Es bindet an den Rezeptor und stabilisiert ihn in einer inaktiven Konformation, wodurch die Aktivität von Serotonin an diesem Rezeptor reduziert wird. Dieser Mechanismus wird angenommen, dass er zu seinen antipsychotischen Wirkungen beiträgt. Zusätzlich hat AC-279 eine geringere Affinität zum Serotonin-2C-Rezeptor (5-HT2C), was ebenfalls eine Rolle in seinem pharmakologischen Profil spielen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pimavanserin: Die Stammverbindung von AC-279, die zur Behandlung von Parkinson-Krankheits-Psychose eingesetzt wird.

Clozapin: Ein atypisches Antipsychotikum mit einem breiteren Rezeptorprofil, einschließlich Serotonin- und Dopaminrezeptoren.

Risperidon: Ein weiteres atypisches Antipsychotikum mit Aktivität an Serotonin- und Dopaminrezeptoren.

Einzigartigkeit

AC-279 ist einzigartig in seiner selektiven inversen Agonistenaktivität am Serotonin-2A-Rezeptor, was es von anderen Antipsychotika unterscheidet, die häufig breitere Rezeptorprofile aufweisen. Diese Selektivität kann zu einem günstigeren Nebenwirkungsprofil beitragen, insbesondere in Bezug auf reduzierte extrapyramidale Symptome .

Eigenschaften

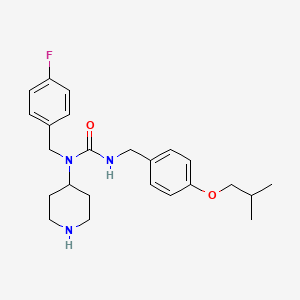

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUQHPXNICIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127221 | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639863-77-7 | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639863-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC-279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AC-279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

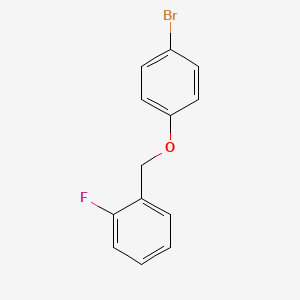

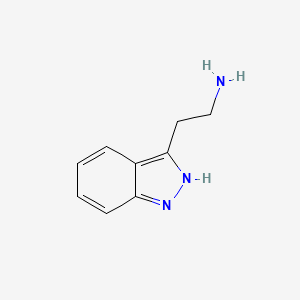

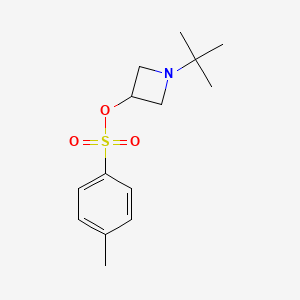

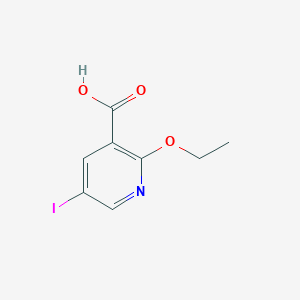

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)